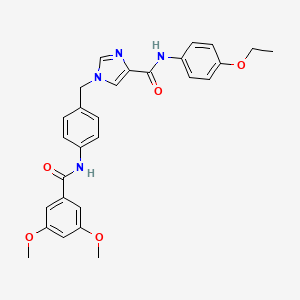

4-Chloro-2,6-dimethylpyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“4-Chloro-2,6-dimethylpyridine-3-carbonitrile” is a chemical compound used in laboratory settings and for the synthesis of substances . Its CAS number is 14237-71-9 .

Synthesis Analysis

The synthesis of 4,6-dimethylpyridine-2,3-dicarbonitrile involves the nucleophilic substitution of a hydrogen atom by a cyano group . The key step in this conversion is the nucleophilic substitution of a hydrogen atom by a cyano group . Alkylation of 2-mercapto-4,6-dimethylpyridine-3-carbonitrile with ethyl chloroacetate or phenacyl bromide followed by cyclization in NaOH gives thienopyridine derivatives .

Molecular Structure Analysis

The molecular formula of “4-Chloro-2,6-dimethylpyridine-3-carbonitrile” is C8H7ClN2 . The molecular weight is 166.61 .

Chemical Reactions Analysis

The reaction of 2-chloro-4,6-dimethylpyridine-3-carbonitrile with hydrazine hydrate, hydroxylamine, and anthranilic acid afforded the corresponding pyrazolo, isoxazolo, and pyridoquinazoline derivatives .

Physical And Chemical Properties Analysis

The molecular formula of “4-Chloro-2,6-dimethylpyridine-3-carbonitrile” is C8H7ClN2 . The molecular weight is 166.61 .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

4-Chloro-2,6-dimethylpyridine-3-carbonitrile is an important raw material and intermediate used in organic synthesis . It can be used to synthesize a variety of organic compounds due to its reactivity.

Agrochemical Applications

This compound is used in the agrochemical field . It can be used in the synthesis of agrochemicals such as pesticides, herbicides, and fungicides.

Pharmaceutical Applications

In the pharmaceutical field, 4-Chloro-2,6-dimethylpyridine-3-carbonitrile is used as an intermediate in the synthesis of various drugs . Its unique structure can be leveraged to create complex molecules used in drug development.

Dyestuff Field

This compound is also used in the dyestuff field . It can be used in the production of various dyes and pigments.

Synthesis of Thienopyridine Derivatives

Alkylation of 2-mercapto-4,6-dimethylpyridine-3-carbonitrile with ethyl chloroacetate or phenacyl bromide followed by cyclization in NaOH gives thienopyridine derivatives . These derivatives have various applications in medicinal chemistry.

Biological Activity Research

A three-component reaction of 3,5-diacetyl-2,6-dimethylpyridine, p-N-dimethylaminobenzaldehyde and phenylhydrazine in the presence of KOH in ethanol gave the condensation product of two p-N-dimethylaminobenzaldehyde and phenylhydrazine molecules, namely bis (biarylhydrazone). It was shown that the bis (biarylhydrazone) derivative has high antiradical and cytoprotective activity .

Wirkmechanismus

Target of Action

The primary target of 4-Chloro-2,6-dimethylpyridine-3-carbonitrile is the respiratory system . This compound interacts with the respiratory system, causing changes that can lead to respiratory irritation .

Mode of Action

It is known that the compound can causerespiratory irritation . This suggests that it may interact with receptors or enzymes in the respiratory system, leading to changes in cellular function and potentially causing irritation.

Biochemical Pathways

Given its impact on the respiratory system, it may affect pathways related torespiratory function and inflammatory response .

Pharmacokinetics

Safety data sheets indicate that the compound can be harmful if swallowed, inhaled, or comes into contact with skin . This suggests that it can be absorbed through various routes and distributed throughout the body.

Result of Action

The primary result of the action of 4-Chloro-2,6-dimethylpyridine-3-carbonitrile is respiratory irritation . It can also cause skin irritation and serious eye damage . These effects are likely due to the compound’s interaction with its targets in the respiratory system, skin, and eyes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Chloro-2,6-dimethylpyridine-3-carbonitrile. For instance, the compound should be stored in a well-ventilated place and kept tightly closed . Exposure to dust, fumes, gas, mist, vapors, or spray should be avoided . These precautions suggest that the compound’s action and stability can be affected by environmental conditions such as air quality and humidity.

Safety and Hazards

“4-Chloro-2,6-dimethylpyridine-3-carbonitrile” is classified as hazardous under the Hazardous Products Regulations. It is toxic if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . It is advised to avoid breathing dust, wash skin thoroughly after handling, do not eat, drink or smoke when using this product, use only outdoors or in a well-ventilated area, and wear protective gloves/eye protection/face protection .

Zukünftige Richtungen

The compound holds considerable interest as precursors of azaphthalocyanine dyes used in the preparation of highly stable dyes, new functional materials for nonlinear optics, photoconductors, liquid crystals, electrochromic devices, solar energy devices, color monitors, laser systems for information storage, and in photodynamic therapy .

Eigenschaften

IUPAC Name |

4-chloro-2,6-dimethylpyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2/c1-5-3-8(9)7(4-10)6(2)11-5/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDDMFGVPELWNMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=N1)C)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2,6-dimethylpyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-3-(piperidin-3-ylmethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2517977.png)

![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-(2,5-dimethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2517980.png)

![(2Z)-2-[(2-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2517982.png)

![N-(4-isopropylphenyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2517984.png)

![N-(2-Pyrazol-1-yl-2-thiophen-3-ylethyl)pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2517985.png)

![(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B2517986.png)

![N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2517989.png)

![Methylethyl 2-[3-(3,4-dimethoxyphenyl)-2-methyl-4-oxochromen-7-yloxy]acetate](/img/structure/B2517990.png)